molecular formula C9H15N3O6 B13989140 4-{[(3-Carboxypropyl)carbamoyl](nitroso)amino}butanoic acid CAS No. 60285-30-5

4-{[(3-Carboxypropyl)carbamoyl](nitroso)amino}butanoic acid

Cat. No.: B13989140
CAS No.: 60285-30-5
M. Wt: 261.23 g/mol
InChI Key: KNURECLVJXAJKG-UHFFFAOYSA-N
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Description

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid is a complex organic compound with a unique structure that includes a nitroso group, a carboxypropyl group, and a butanoic acid backbone

Preparation Methods

The synthesis of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid involves multiple steps, typically starting with the preparation of the carboxypropyl and nitroso functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitroso group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or carboxypropyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The carboxypropyl group may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

60285-30-5

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

4-[[3-carboxypropyl(nitroso)carbamoyl]amino]butanoic acid

InChI

InChI=1S/C9H15N3O6/c13-7(14)3-1-5-10-9(17)12(11-18)6-2-4-8(15)16/h1-6H2,(H,10,17)(H,13,14)(H,15,16)

InChI Key

KNURECLVJXAJKG-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)N(CCCC(=O)O)N=O

Origin of Product

United States

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